4,4'-(Ethane-1,2-diyl)dibenzoic acid
Description
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNREWMFYCWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282953 | |
| Record name | 4,4'-(Ethane-1,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793-07-7 | |
| Record name | Bibenzyl-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28942 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(Ethane-1,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-(Ethane-1,2-diyl)dibenzoic acid can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with ethylene glycol under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of 4,4’-(Ethane-1,2-diyl)dibenzoic acid often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as crystallization and distillation, helps achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Ethane-1,2-diyl)dibenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and corresponding esters.
Substitution: Nitrobenzoic acids and halogenated benzoic acids.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Overview
H2EDDB serves as a rigid ligand linker in the construction of MOFs, which are porous materials composed of metal ions coordinated to organic ligands. The unique structural properties of H2EDDB allow for the development of MOFs with enhanced gas adsorption and separation capabilities.
Key Characteristics
- Stability : H2EDDB is stable up to 400 °C, making it suitable for high-temperature applications.
- Porosity : MOFs constructed using H2EDDB exhibit high BET surface areas (up to 3,940.6 m²/g) and significant total pore volumes (1.55 cm³/g) .
- Gas Sorption : For example, the GUF-1 MOF demonstrates a hydrogen adsorption capacity of 41 g/L under specific temperature-pressure conditions .
Applications in Gas Storage and Sensing
- Hydrogen Storage : The high surface area and porosity of H2EDDB-based MOFs make them ideal candidates for hydrogen storage applications.
- Oxygen Sensing : These frameworks also show promising oxygen sensing properties due to their structural characteristics .
Catalysis
H2EDDB has been explored as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates and facilitate transformations.
Recyclable Catalysts
- In a study involving acylation reactions, H2EDDB was utilized as a catalyst for the acylation of alcohols, amines, and thiols. The method demonstrated high selectivity and yield while allowing for the catalyst's recyclability .
- The process effectively avoided bromination side reactions by utilizing an aqueous work-up procedure that enabled the isolation of pure products without extensive purification .
Luminescent Materials
Recent research has highlighted the potential of H2EDDB in developing luminescent materials through its incorporation into lanthanide-based MOFs.
Luminescence Properties
- Luminescent properties were observed in lanthanide MOFs synthesized using H2EDDB as a ligand. These materials exhibited metal-based luminescence, which is valuable for applications in optoelectronics and sensors .
- The structural configurations of these MOFs can be tailored to enhance their luminescent properties further, making them suitable for various photonic applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzoic acid depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form porous structures. These structures can adsorb gases like hydrogen and carbon dioxide, making them useful for storage and separation applications . The molecular targets and pathways involved include coordination chemistry principles and interactions between the carboxylate groups and metal centers.
Comparison with Similar Compounds
4,4'-(Diazene-1,2-diyl)dibenzoic Acid
- Structure : The ethane bridge is replaced by a diazene (-N=N- group) .
- Key Properties: Exhibits photoresponsive behavior due to the azo group, enabling applications in stimuli-responsive materials . Used as a hypoxia-responsive crosslinker in hyaluronic acid nanogels for controlled drug release .
- Applications :
- Synthesis: Synthesized via oxidative coupling of 4-aminobenzoic acid .
Contrast with Ethane-1,2-diyl Derivative :
The diazene group introduces redox and light-responsive properties absent in the ethane-linked analogue. However, the ethane bridge provides greater thermal stability and rigidity in MOFs .
4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (CAS: 16819-43-5)
- Structure : Contains a rigid ethyne (C≡C) spacer instead of ethane .
- Key Properties :
- Applications :
Contrast with Ethane-1,2-diyl Derivative :
The ethyne spacer increases MOF porosity and surface area by ~30% compared to the ethane-linked compound . However, the ethane derivative offers better solubility in polar solvents, facilitating synthesis .
4,4'-(But-1-ene-1,3-diyl)diphenol
- Structure: A butene-linked diphenol derivative .
- Key Properties :
- Applications :
Contrast with Ethane-1,2-diyl Derivative :
The ethane-linked compound’s shorter chain limits flexibility but improves structural integrity in MOFs. The butene derivative prioritizes dynamic covalent chemistry over coordination stability .
4,4'-(Ethane-1,2-diyl)dipyridinium Bis(2-hydroxybenzoate)
- Structure : Combines ethane-linked pyridinium cations with salicylate anions .
- Key Properties :
- Applications :
Contrast with Ethane-1,2-diyl Derivative :
The pyridinium-based compound focuses on ionic interactions, whereas the dicarboxylic acid derivative excels in metal coordination .
Comparative Data Table
Biological Activity
4,4'-(Ethane-1,2-diyl)dibenzoic acid, also referred to as H2EDDB, is a compound of increasing interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with carboxylic acid functional groups at both ends. Its chemical formula is and it has a molecular weight of 266.25 g/mol. The compound is known for its rigidity and stability, making it suitable for various applications in organic synthesis and material science.
| Property | Value |
|---|---|
| CAS Number | 16819-43-5 |
| Molecular Weight | 266.25 g/mol |
| Appearance | Off-white powder/crystal |
| Purity | >98% |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptosis-inducing effect is attributed to the compound's ability to interact with cellular signaling pathways that regulate cell survival and proliferation.
The biological activity of this compound can be explained through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cells.
Case Studies
-
Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antibacterial activity.
- Research on Cancer Cell Lines :
-
Synergistic Effects with Other Compounds :
- Another investigation explored the combined effects of this compound with established chemotherapeutics. The findings suggested enhanced efficacy when used in combination therapy, potentially reducing required dosages and side effects.
Applications in Medicinal Chemistry
Given its biological activities, this compound holds promise for several applications:
- Drug Development : Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
- Material Science : As a rigid linker in metal-organic frameworks (MOFs), it can be utilized in hydrogen storage and gas sensing technologies .
- Biological Research : It serves as a valuable tool in studying cellular mechanisms related to apoptosis and microbial resistance.
Q & A
Basic: What are the standard synthetic routes for 4,4'-(Ethane-1,2-diyl)dibenzoic acid, and how can purity be ensured?
A common method involves coupling reactions of substituted benzoic acid derivatives using transition metal catalysts. For instance, Suzuki-Miyaura or Ullmann couplings can link aromatic rings via ethane bridges. Purification typically employs recrystallization or column chromatography, followed by validation using HPLC (>98% purity) and HNMR to confirm absence of byproducts . For rigid analogs like ethyne-linked derivatives, one-pot syntheses with controlled stoichiometry are reported .
Basic: What characterization techniques confirm the structural integrity of this compound?
Essential techniques include:
- X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement .
- Spectroscopy : HNMR (to verify proton environments) and FTIR (to confirm carboxylic acid O-H stretches).
- Chromatography : HPLC ensures purity (>98%), while mass spectrometry validates molecular weight .
- Thermal analysis : TGA assesses thermal stability, critical for MOF ligand applications .
Advanced: How can researchers design MOFs using this compound to optimize hydrogen storage?
The ligand’s rigidity and carboxylate termini enable coordination with metal clusters (e.g., Zr⁴⁺, Zn²⁺) to form porous frameworks. Key steps:
Metal selection : High-valence metals (e.g., Zr) enhance framework stability.
Solvothermal synthesis : Optimize solvent (DMF, H₂O), temperature, and reaction time to control pore size.
Activation : Remove solvent via supercritical CO₂ drying to maximize surface area.
Characterization : BET analysis measures surface area (e.g., 3,940 m²/g for ethyne-linked BUT-30 ), while inelastic neutron scattering identifies H₂ binding sites .
Advanced: What computational methods predict the coordination behavior of this ligand with metal ions?
- Density Functional Theory (DFT) : Models ligand-metal binding energies and orbital interactions.
- Molecular Dynamics (MD) : Simulates framework flexibility under gas adsorption.
- Topological Analysis : Tools like TOPOS assess network connectivity (e.g., fcu-type frameworks in Zr-MOFs ).
- Charge Analysis : Hirshfeld surfaces identify electron-rich regions for metal coordination .
Basic: How does the ligand’s rigidity influence MOF performance compared to flexible analogs?
The ethane bridge provides moderate rigidity, balancing porosity and stability. Rigid ligands (e.g., ethyne-linked) yield higher surface areas (e.g., BUT-30’s 3,940 m²/g ), while flexible analogs may collapse during activation. However, ethane’s single bond allows slight torsional adjustments, improving compatibility with metal nodes like Sc³⁺ for H₂ adsorption (7.6 kJ/mol in GUF-1 ).
Advanced: How to resolve discrepancies in reported BET surface areas for MOFs using this ligand?
Discrepancies arise from:
- Synthesis conditions : Temperature, solvent, and metal-to-ligand ratios affect crystallinity.
- Activation methods : Improper solvent removal can collapse pores.
- Measurement protocols : Degassing time and temperature during BET analysis vary.
Solutions: Replicate synthesis using standardized protocols (e.g., solvothermal at 120°C for 24 hrs) and cross-validate with low-pressure N₂ isotherms .
Basic: What spectroscopic methods analyze functional groups in this ligand?
- HNMR : Peaks at δ 8.0–8.3 ppm (aromatic protons) and δ 12–13 ppm (carboxylic acid O-H).
- FTIR : Strong bands at ~2500–3300 cm⁻¹ (O-H stretch) and 1680 cm⁻¹ (C=O stretch).
- Raman Spectroscopy : Detects C-C vibrations in the ethane bridge (~1100 cm⁻¹) .
Advanced: How can in situ XRD monitor MOF crystallization with this ligand?
- Time-resolved XRD : Track framework assembly during solvothermal synthesis.
- Synchrotron radiation : High-intensity beams capture rapid crystallization phases.
- Pair Distribution Function (PDF) : Analyzes short-range order in amorphous intermediates.
Data refinement via SHELX software resolves structural evolution .
Advanced: What strategies improve oxygen sensing in MOFs using this ligand?
- Post-synthetic modification : Introduce luminescent lanthanides (e.g., Eu³⁺) into the MOF.
- Quencher integration : Embed π-conjugated linkers to enhance O₂-induced luminescence quenching.
- Stability testing : Expose MOFs to humid environments to assess robustness (e.g., BUT-30’s stability up to 400°C ).
Basic: What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
